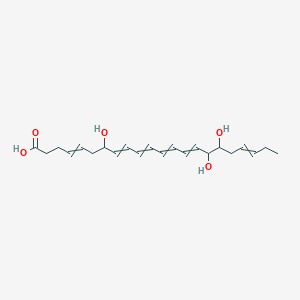

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid is a polyunsaturated fatty acid derivative. It is characterized by the presence of multiple hydroxyl groups and conjugated double bonds, which contribute to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. Chemical synthesis routes may also be employed, involving multiple steps of hydroxylation and purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxo-derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.

Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo-derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids.

Biology: The compound is studied for its role in cellular signaling and metabolism.

Medicine: Research focuses on its potential anti-inflammatory and neuroprotective effects.

Industry: It is explored for its use in the development of bio-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with receptors involved in inflammation and cell signaling.

Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Docosahexaenoic Acid (DHA): A precursor to 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid, DHA is a polyunsaturated fatty acid with anti-inflammatory properties.

Eicosapentaenoic Acid (EPA): Another polyunsaturated fatty acid with similar biological activities.

Hydroxyeicosatetraenoic Acids (HETEs): These compounds share structural similarities and biological functions with this compound.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds, which contribute to its distinct chemical and biological properties .

Biological Activity

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid (also known as Resolvin D2) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). This compound plays a crucial role in resolving inflammation and promoting tissue repair. Its biological activity is primarily linked to its anti-inflammatory properties and its involvement in various physiological processes.

- Molecular Formula : C22H32O5

- Molecular Weight : 376.5 g/mol

- IUPAC Name : (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

The biological activity of this compound is primarily mediated through its interaction with specific receptors and signaling pathways:

- Resolution of Inflammation : This compound promotes the resolution phase of inflammation by enhancing the clearance of neutrophils from inflamed tissues and stimulating macrophage activity to clear apoptotic cells and debris .

- Inhibition of Pro-inflammatory Cytokines : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation .

- Promotion of Tissue Repair : Resolvin D2 aids in tissue regeneration by promoting angiogenesis and the proliferation of fibroblasts .

Anti-inflammatory Effects

Research indicates that this compound effectively reduces inflammation in several models:

- Animal Studies : In rodent models of acute lung injury and colitis, administration of Resolvin D2 significantly reduced inflammatory markers and improved clinical outcomes .

- Cell Culture Studies : In vitro studies have demonstrated that this compound can downregulate the expression of cyclooxygenase-2 (COX-2) and lipoxygenase pathways involved in inflammation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Resolvin D2 in models of neurodegenerative diseases:

- Alzheimer's Disease Models : It has been shown to reduce amyloid-beta-induced neuroinflammation and promote neuronal survival in cultured neurons .

- Stroke Models : In ischemic stroke models, Resolvin D2 administration improved neurological outcomes and reduced infarct size through its anti-inflammatory actions .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Acute Lung Injury | Reduced neutrophil infiltration and cytokine levels post-treatment with Resolvin D2. |

| Study B | Alzheimer's Disease | Decreased amyloid-beta toxicity and enhanced neuronal survival in vitro. |

| Study C | Ischemic Stroke | Improved recovery and reduced brain damage following treatment with Resolvin D2. |

Properties

IUPAC Name |

7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFAUGXNBOBQDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.